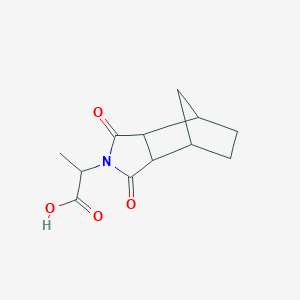
Methyl 2-cyanonicotinate
説明
Methyl 2-cyanonicotinate, also known as 2-cyano-3-pyridinecarboxylic acid methyl ester, is an important organic compound in the field of synthetic chemistry. It is used in the synthesis of various compounds, such as pharmaceuticals and agrochemicals, and is also a key intermediate in the synthesis of many biologically active compounds. Methyl 2-cyanonicotinate has been extensively studied due to its potential applications in medicinal chemistry, biochemistry and pharmacology.
科学的研究の応用
Synthesis and Chemical Properties
A significant aspect of the research on small molecules, including plant stress hormones and their derivatives, underscores the importance of synthesis methodologies and biological activities of chemical compounds. Methyl 2-cyanonicotinate could potentially fit within the scope of studies focusing on lipid-derived cyclopentanone compounds like Jasmonic Acid (JA) and its derivatives, which show a wide range of biological activities. The synthesis, usage, and biological implications of these compounds have been extensively reviewed, providing a framework that might be applicable to understanding and exploring Methyl 2-cyanonicotinate's potential uses in medicinal chemistry and drug development (Ghasemi Pirbalouti, Sajjadi, & Parang, 2014).
Biological Activities and Applications
The biological activities of compounds similar to Methyl 2-cyanonicotinate, especially in the context of plant stress responses and potential therapeutic applications, are of growing interest. Research into jasmonates, for example, provides valuable insights into how such compounds could be utilized in developing new therapeutics. The detailed exploration of JA and its derivatives' properties suggests a promising direction for future research into related compounds, potentially including Methyl 2-cyanonicotinate, especially in relation to their use as drugs and prodrugs (Ghasemi Pirbalouti, Sajjadi, & Parang, 2014).
特性
IUPAC Name |
methyl 2-cyanopyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c1-12-8(11)6-3-2-4-10-7(6)5-9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANPYBZGPGODWJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30320768 | |
| Record name | methyl 2-cyanonicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30320768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-cyanonicotinate | |
CAS RN |
75358-89-3 | |
| Record name | 75358-89-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=364064 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl 2-cyanonicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30320768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



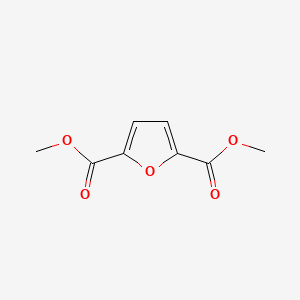
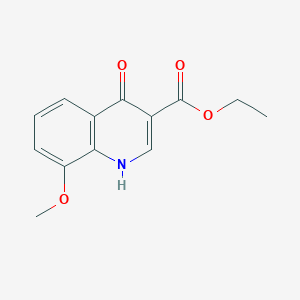
![[6-Methyl-5-(4-nitrobenzoyl)oxy-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl] 4-nitrobenzoate](/img/structure/B1347144.png)
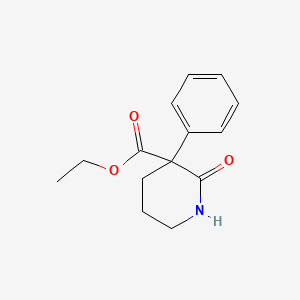
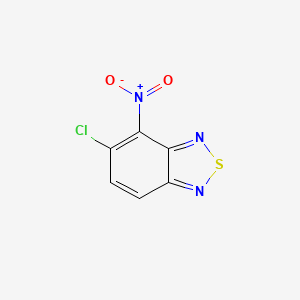





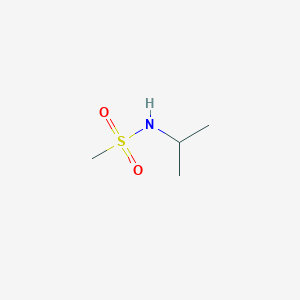

![1H,3H-Thieno[3,4-c]furan-1,3-dione](/img/structure/B1347166.png)
